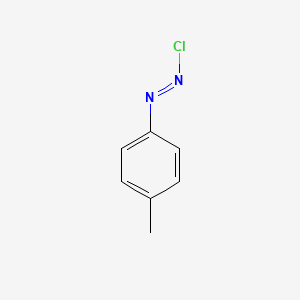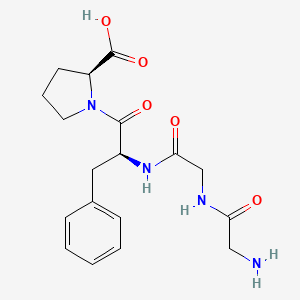
Glycylglycyl-L-phenylalanyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycylglycyl-L-phenylalanyl-L-proline is a peptide compound composed of glycine, phenylalanine, and proline residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-phenylalanyl-L-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide bond-forming reagents such as carbodiimides or active esters. After the coupling reactions, the protecting groups are removed to yield the final peptide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Glycylglycyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can modify the side chains of the amino acids.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often use halogenating agents or nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylalanine residue can yield hydroxylated phenylalanine derivatives, while reduction of peptide bonds can lead to the formation of smaller peptide fragments .
Aplicaciones Científicas De Investigación
Glycylglycyl-L-phenylalanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and peptide bond formation.
Biology: It serves as a substrate for enzymatic studies and as a probe for investigating protein-peptide interactions.
Medicine: It has potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: It is used in the production of peptide-based materials and as a standard in analytical techniques.
Mecanismo De Acción
The mechanism of action of Glycylglycyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The peptide’s structure allows it to interact with proteins and other biomolecules, affecting their function and stability .
Comparación Con Compuestos Similares
Similar Compounds
Glycyl-L-phenylalanine: A dipeptide composed of glycine and phenylalanine.
Glycylglycyl-L-proline: A tripeptide composed of glycine and proline residues.
L-phenylalanyl-L-proline: A dipeptide composed of phenylalanine and proline.
Uniqueness
Its structure allows for specific interactions with enzymes and receptors, making it valuable in various research and industrial contexts .
Propiedades
Número CAS |
76078-22-3 |
|---|---|
Fórmula molecular |
C18H24N4O5 |
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N4O5/c19-10-15(23)20-11-16(24)21-13(9-12-5-2-1-3-6-12)17(25)22-8-4-7-14(22)18(26)27/h1-3,5-6,13-14H,4,7-11,19H2,(H,20,23)(H,21,24)(H,26,27)/t13-,14-/m0/s1 |
Clave InChI |
JDRPUERLRRPKBR-KBPBESRZSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CN)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CN)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B14444186.png)
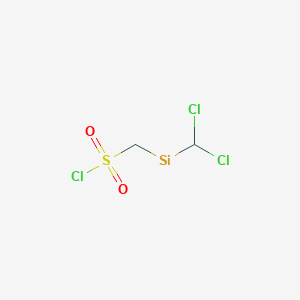
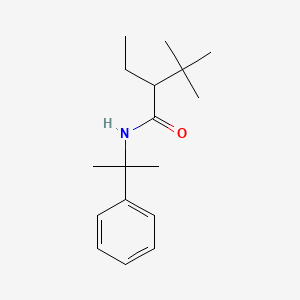


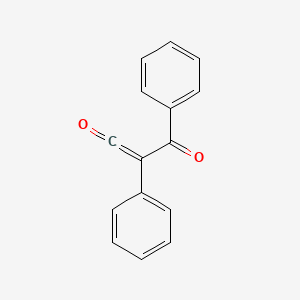

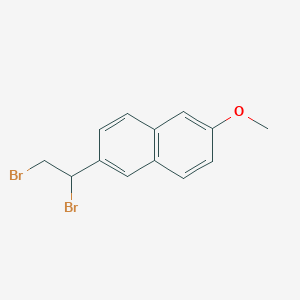
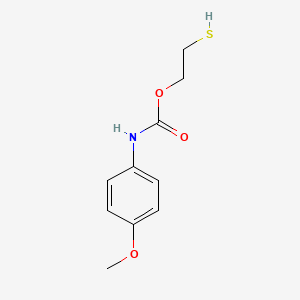
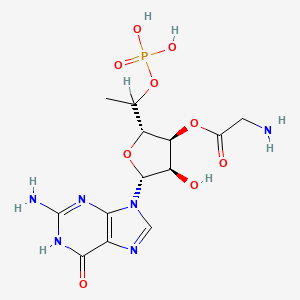
![Dimethyl[tris(trimethylsilyl)methyl]silyl trifluoroacetate](/img/structure/B14444221.png)
![Diphenyl[2-(triphenylstannyl)ethyl]phosphane](/img/structure/B14444255.png)
![Diethyl [(4-nitrophenyl)acetyl]phosphonate](/img/structure/B14444264.png)
